An In-depth Technical Guide to 3-(Trifluoromethoxy)benzaldehyde (CAS: 52771-21-8)
An In-depth Technical Guide to 3-(Trifluoromethoxy)benzaldehyde (CAS: 52771-21-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde that serves as a crucial building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethoxy (-OCF₃) group at the meta-position of the benzaldehyde ring imparts unique electronic properties and enhances the metabolic stability and lipophilicity of derivative compounds. These characteristics make it a valuable synthon for the development of novel therapeutic agents and other advanced materials.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of 3-(Trifluoromethoxy)benzaldehyde, with a focus on its role in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(Trifluoromethoxy)benzaldehyde is presented in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 52771-21-8 | [3] |
| Molecular Formula | C₈H₅F₃O₂ | [3] |
| Molecular Weight | 190.12 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 83-86 °C at 24 mmHg | [4] |
| Density | 1.33 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.454 | [4] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [4] |
| Solubility | Soluble in common organic solvents such as chloroform and methanol.[5] Specific quantitative data is limited, but it is generally miscible with a range of organic solvents. |
Synthesis and Experimental Protocols
The most common laboratory-scale synthesis of 3-(Trifluoromethoxy)benzaldehyde involves the oxidation of the corresponding alcohol, 3-(Trifluoromethoxy)benzyl alcohol.
Oxidation of 3-(Trifluoromethoxy)benzyl alcohol
A general and efficient method for this oxidation utilizes a TEMPO-catalyzed reaction with sodium hypochlorite.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(Trifluoromethoxy)benzyl alcohol (1 equivalent) in a suitable organic solvent such as ethyl acetate (e.g., 5 mL per mmol of alcohol).
-
Addition of Reagents: To the solution, add potassium carbonate (K₂CO₃, 2.0 equivalents) and a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO, ~1-3 mol%).[1]
-
Oxidation: Cool the mixture to 0-10 °C in an ice bath. Slowly add a solution of sodium hypochlorite (NaOCl, ~1.2 equivalents, typically a 10-15% aqueous solution) dropwise while vigorously stirring. The pH of the reaction mixture should be maintained above 10.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield pure 3-(Trifluoromethoxy)benzaldehyde.[1]
Caption: Synthesis of 3-(Trifluoromethoxy)benzaldehyde.
Key Chemical Reactions and Experimental Protocols
The aldehyde functionality of 3-(Trifluoromethoxy)benzaldehyde makes it a versatile substrate for a variety of important organic transformations, including Wittig reactions and reductive aminations.
Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes.
Experimental Protocol (General):
-
Ylide Generation: Prepare the phosphonium ylide by reacting a suitable triphenylphosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO. For stabilized ylides, a weaker base like sodium methoxide can be used.
-
Reaction with Aldehyde: To the solution of the ylide, add 3-(Trifluoromethoxy)benzaldehyde (1 equivalent) dissolved in the same anhydrous solvent, typically at a low temperature (e.g., 0 °C or -78 °C).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography.[6][7]
Caption: General workflow for a Wittig reaction.
Reductive Amination
Reductive amination is a highly effective method for the synthesis of amines from aldehydes.
Experimental Protocol (General for Primary Amine Synthesis):
-
Reaction Setup: Dissolve 3-(Trifluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent, such as methanol or 1,2-dichloroethane.
-
Amine Addition: Add a solution of the primary amine (1-1.2 equivalents). For the synthesis of primary amines, an excess of ammonia (e.g., in methanol) is used.[8]
-
Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred as it is milder and more selective.[9]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water or a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. The crude amine can then be purified by column chromatography or distillation.[10]
Caption: Reductive amination workflow.
Role in Drug Development and Medicinal Chemistry
The trifluoromethoxy group is a bioisostere of other functional groups and is often incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.
-
Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are very strong, making this group resistant to metabolic degradation. This can increase the in vivo half-life of a drug.
-
Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group can influence the pKa of nearby functional groups, which can affect drug-receptor interactions.
-
Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the conformation of a molecule, potentially locking it into a bioactive conformation.
Biological Activities and Signaling Pathways of Derivatives
Derivatives of benzaldehyde, including those with trifluoromethoxy substitutions, have shown a range of biological activities. These activities are often linked to the modulation of key cellular signaling pathways.
Anticancer Activity
Benzaldehyde derivatives have been reported to exhibit antitumor effects.[11] The proposed mechanism for some of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer cells.
Affected Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth and apoptosis.
-
NF-κB Pathway: Nuclear factor kappa B (NF-κB) is involved in the cellular response to stress and inflammation and is often constitutively active in cancer.
-
ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell proliferation and differentiation.
Caption: Inhibition of cancer signaling pathways.
Enzyme and Receptor Inhibition
Derivatives of substituted benzaldehydes have been investigated as inhibitors of various enzymes and as receptor antagonists.
-
Cholinesterase Inhibition: Some benzimidazole-based derivatives incorporating substituted benzaldehydes have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine.[12] Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.
-
Angiotensin II AT1 Receptor Antagonism: Benzimidazole derivatives synthesized from substituted benzaldehydes have been identified as potent and selective antagonists of the angiotensin II AT1 receptor.[13] This receptor plays a critical role in regulating blood pressure, making its antagonists valuable in the treatment of hypertension.
Spectroscopic Data
The structural characterization of 3-(Trifluoromethoxy)benzaldehyde is confirmed by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aldehydic proton (typically a singlet around 9.9-10.1 ppm) and the aromatic protons (in the range of 7.2-7.9 ppm) with splitting patterns corresponding to their substitution on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at approximately 190-193 ppm. The aromatic carbons will appear in the 120-150 ppm region, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms. The carbon of the trifluoromethoxy group will also be a quartet.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde at around 1700-1720 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aldehyde will be observed around 2820-2850 cm⁻¹ and 3000-3100 cm⁻¹. The C-O and C-F stretching vibrations of the trifluoromethoxy group will also be present, typically in the 1000-1300 cm⁻¹ region.
Safety and Handling
3-(Trifluoromethoxy)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
Conclusion
3-(Trifluoromethoxy)benzaldehyde is a highly valuable and versatile intermediate in modern organic synthesis. Its unique physicochemical properties, imparted by the trifluoromethoxy group, make it an attractive building block for the design and synthesis of novel drug candidates and advanced materials. A thorough understanding of its synthesis, reactivity, and biological implications is crucial for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.
References
- 1. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | CID 605139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. 3-(Trifluoromethyl)benzaldehyde CAS#: 454-89-7 [m.chemicalbook.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study [mdpi.com]
- 13. Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazole derivatives as nonpeptidic angiotensin II AT1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
